molecular formula C12H22O11 B12409745 Sucrose-d2

Sucrose-d2

Cat. No.: B12409745
M. Wt: 344.31 g/mol
InChI Key: CZMRCDWAGMRECN-OIERSHBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose-d2: is a deuterated form of sucrose, where two hydrogen atoms are replaced by deuterium. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, due to its ability to trace and analyze metabolic pathways without altering the chemical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sucrose-d2 typically involves the exchange of hydrogen atoms with deuterium in the sucrose molecule. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process involves dissolving sucrose in deuterium oxide (D2O) and using a catalyst such as platinum or palladium to facilitate the exchange reaction under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions: Sucrose-d2 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction. The presence of deuterium does not significantly alter the reactivity of the compound.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Glucose-d2 and fructose-d2

    Oxidation: Various oxidized derivatives of glucose and fructose

    Reduction: Reduced forms of glucose and fructose

Scientific Research Applications

Chemistry: Sucrose-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations .

Biology: In biological research, this compound is employed to investigate metabolic pathways and enzyme activities. It helps in understanding the dynamics of carbohydrate metabolism in living organisms .

Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .

Industry: In the food industry, this compound is utilized to study the stability and degradation of sucrose in various food products. It helps in improving the shelf life and quality of food items .

Mechanism of Action

The mechanism of action of Sucrose-d2 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-d2 and fructose-d2. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways. The presence of deuterium allows for detailed tracking of these processes using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual isotopic labeling, which provides a more comprehensive understanding of metabolic pathways compared to single-labeled compounds like glucose-d2 or fructose-d2. Its use in various fields of research highlights its versatility and importance in scientific studies .

Properties

Molecular Formula

C12H22O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2D2

InChI Key

CZMRCDWAGMRECN-OIERSHBUSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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